molecular formula C15H10N2O3 B11857574 6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 113368-12-0

6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11857574
CAS No.: 113368-12-0
M. Wt: 266.25 g/mol
InChI Key: KHLLUCOCWXPNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is an organic compound characterized by a complex heterocyclic structure This compound is part of the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminobenzamide with phenylglyoxal in the presence of an acid catalyst. This reaction forms an intermediate, which undergoes cyclization to yield the desired quinazolinone structure. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinazolinone to its corresponding dihydroquinazoline derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated quinazolinones.

Scientific Research Applications

6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the enzyme’s normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s unique structure allows it to interact with multiple pathways, enhancing its therapeutic potential.

Comparison with Similar Compounds

    Quinazoline: A simpler structure with similar biological activities.

    Quinoxaline: Another heterocyclic compound with comparable applications in medicinal chemistry.

    Phthalazine: Shares structural similarities but differs in its biological activity profile.

Uniqueness: 6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one stands out due to its dioxolo ring, which imparts unique electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

113368-12-0

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

6-phenyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C15H10N2O3/c18-15-10-6-12-13(20-8-19-12)7-11(10)16-14(17-15)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17,18)

InChI Key

KHLLUCOCWXPNPB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)NC(=N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.